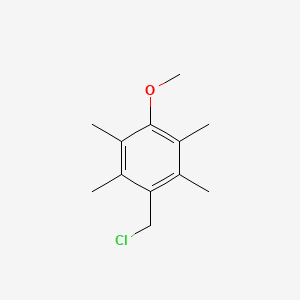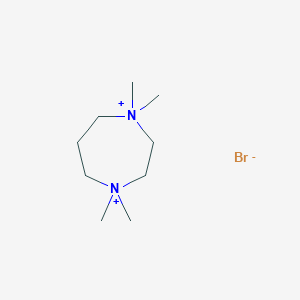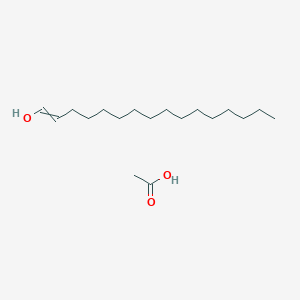
Acetic acid;hexadec-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;hexadec-1-en-1-ol, also known as (Z)-11-Hexadecen-1-yl acetate, is an organic compound with the molecular formula C18H34O2. It is a long-chain aliphatic alcohol esterified with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;hexadec-1-en-1-ol can be achieved through the esterification of hexadec-1-en-1-ol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Hexadec-1-en-1-ol+Acetic acid→Acetic acid;hexadec-1-en-1-ol+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous distillation to remove water and drive the equilibrium towards the formation of the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexadec-1-en-1-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Hexadec-1-en-1-al or hexadec-1-en-1-oic acid.
Reduction: Hexadec-1-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;hexadec-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of acetic acid;hexadec-1-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering behavioral responses in insects. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
(Z)-11-Hexadecen-1-ol: The alcohol precursor to acetic acid;hexadec-1-en-1-ol.
(E)-11-Hexadecen-1-ol acetate: A stereoisomer with different spatial configuration.
Tetradec-11-en-1-ol acetate: A shorter chain analog with similar properties.
Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical and biological properties. Its role as a pheromone in insect communication and its applications in fragrance production highlight its versatility and importance.
Propiedades
Número CAS |
27213-73-6 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
acetic acid;hexadec-1-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h15-17H,2-14H2,1H3;1H3,(H,3,4) |
Clave InChI |
WGWFUTGUZKRSHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



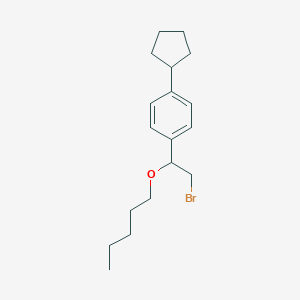

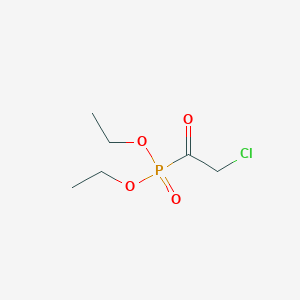
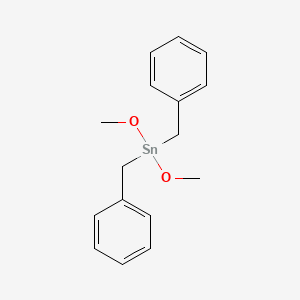
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)

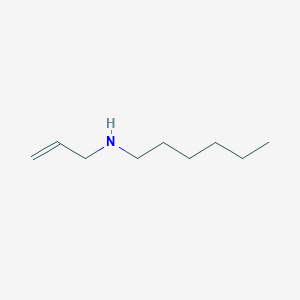
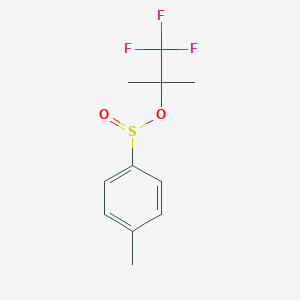
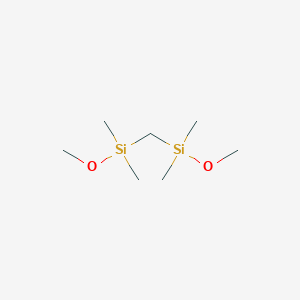
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
